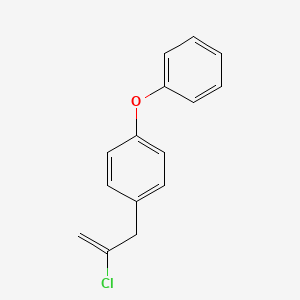

2-Chloro-3-(4-phenoxyphenyl)-1-propene

Description

Contextualization of Allyl Halides and Aryl Ethers in Organic Synthesis

Allyl halides are a class of organic compounds that have long been recognized as pivotal intermediates in organic synthesis. bldpharm.comchemdict.com Their heightened reactivity, in comparison to their saturated alkyl halide counterparts, is a direct consequence of the adjacent carbon-carbon double bond. guidechem.com This proximity allows for the stabilization of reaction intermediates, such as carbocations in S_N1 reactions, and transition states in S_N2 reactions, rendering them versatile substrates for a wide array of nucleophilic substitution and cross-coupling reactions. orgsyn.org21umas.edu.ye The electrophilic nature of the carbon atom bearing the halogen makes allyl halides valuable precursors for the introduction of diverse functionalities into molecular frameworks. bldpharm.comchemicalbook.com

Concurrently, the aryl ether linkage is a ubiquitous structural motif found in a multitude of natural products, pharmaceuticals, and advanced materials. acs.org This functional group is prized for its chemical stability and its ability to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. sigmaaldrich.comijrpr.com The phenoxyphenyl group, in particular, has been identified as a "privileged" scaffold in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. researchgate.net

Significance of the 2-Chloro-3-(4-phenoxyphenyl)-1-propene Scaffold

The chemical architecture of this compound is significant due to the convergence of the reactive allyl chloride moiety and the biologically relevant phenoxyphenyl group. This unique combination suggests that the molecule can serve as a versatile building block in the synthesis of more complex structures. The allyl chloride portion provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. This allows for the facile introduction of this phenoxyphenyl-containing fragment into larger molecules. The presence of the phenoxyphenyl group, a known pharmacophore, hints at the potential for the resulting derivatives to exhibit interesting biological activities. researchgate.net The specific positioning of the chloro substituent on the C2 position of the propene chain also influences the molecule's reactivity and regioselectivity in subsequent reactions.

Overview of Current Research Trajectories Involving Propene and Phenoxyphenyl Derivatives

Current research involving functionalized propene derivatives is extensive, with a focus on their polymerization to create novel materials and their use in stereoselective synthesis. The development of new catalytic systems for the functionalization of propenes continues to be an active area of investigation.

In parallel, research on phenoxyphenyl derivatives remains a vibrant field, particularly in medicinal chemistry. Scientists are actively exploring new synthetic methodologies to access these compounds, such as advanced cross-coupling reactions, and are evaluating their potential as therapeutic agents for a range of diseases. The structural variations within the phenoxyphenyl moiety are often explored to fine-tune the biological activity and pharmacokinetic properties of lead compounds. researchgate.net

Scope and Objectives of Academic Research on this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, the academic objectives for its study can be inferred from the nature of its constituent functional groups and the broader context of chemical research. A primary objective would be the development of efficient and scalable synthetic routes to access this compound. Given its structure, this would likely involve the exploration of various synthetic strategies, such as the Williamson ether synthesis to form the phenoxy bond followed by a chlorination/allylation sequence, or a cross-coupling approach.

A further key objective would be the thorough characterization of the compound's reactivity. This would involve investigating its behavior in a range of chemical reactions, including nucleophilic substitutions, eliminations, and metal-catalyzed cross-couplings, to establish its utility as a synthetic intermediate.

Finally, a significant research trajectory would be the exploration of the potential biological activity of derivatives synthesized from this compound. Drawing on the established importance of the phenoxyphenyl scaffold in medicinal chemistry, researchers would likely aim to synthesize a library of new compounds and screen them for various biological activities.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 951890-69-0 | guidechem.comresearchgate.net |

| Molecular Formula | C₁₅H₁₃ClO | guidechem.comresearchgate.net |

| Molecular Weight | 244.72 g/mol | guidechem.com |

| IUPAC Name | 2-chloro-3-(4-phenoxyphenyl)prop-1-ene | Generated |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPVDHYUBRXPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)OC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262476 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-69-0 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 4 Phenoxyphenyl 1 Propene

Retrosynthetic Analysis of the 2-Chloro-3-(4-phenoxyphenyl)-1-propene Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net For this compound, the primary disconnection points are the carbon-carbon and carbon-halogen bonds.

A logical disconnection is at the C-C bond between the allyl group and the phenoxyphenyl ring. This leads to two key synthons: a 2-chloroallyl cation and a 4-phenoxyphenyl anion. The corresponding synthetic equivalents would be a 2-chloroallyl halide and a 4-phenoxyphenyl organometallic reagent, respectively. This approach falls under the category of cross-coupling reactions.

Another key disconnection involves the C-Cl bond on the allylic carbon. This suggests a precursor molecule, 3-(4-phenoxyphenyl)-1-propene, which could undergo an allylic halogenation reaction. This strategy focuses on the functionalization of a pre-formed hydrocarbon skeleton.

Finally, disconnection of the ether linkage in the 4-phenoxyphenyl group suggests 4-halophenol and benzene (B151609) or their derivatives as potential starting materials for constructing the phenoxyphenyl backbone. amazonaws.com

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised. These routes primarily involve allylic halogenation and cross-coupling reactions.

Allylic halogenation introduces a halogen atom at a carbon adjacent to a double bond. libretexts.orgyoutube.com In the context of synthesizing this compound, this would involve the direct chlorination of 3-(4-phenoxyphenyl)-1-propene.

This reaction typically proceeds via a free radical mechanism. openochem.orgyoutube.com Common reagents for allylic chlorination include N-chlorosuccinimide (NCS) in the presence of a radical initiator like UV light or a peroxide. The reaction is often carried out in a non-polar solvent like carbon tetrachloride. The key advantage of this method is the selective halogenation at the allylic position while preserving the double bond. libretexts.org However, the formation of isomeric products can be a challenge. openochem.orgyoutube.com

A general representation of this strategy is: (4-phenoxyphenyl)CH₂CH=CH₂ + Cl-donor → (4-phenoxyphenyl)CH₂CCl=CH₂ + HCl

Table 1: Reagents for Allylic Chlorination

| Reagent | Conditions | Remarks |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Radical initiator (AIBN, UV light), CCl₄ | Good selectivity for allylic position |

| t-Butyl hypochlorite | UV light | Can also lead to addition reactions |

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov To synthesize this compound, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed. researchgate.net

For a Suzuki-type coupling, the reaction would involve the coupling of a 4-phenoxyphenylboronic acid with a 2,3-dichloropropene in the presence of a palladium catalyst and a base.

(4-phenoxyphenyl)B(OH)₂ + CH₂=CClCH₂Cl + Pd catalyst + Base → (4-phenoxyphenyl)CH₂CCl=CH₂

Alternatively, a Stille coupling could utilize a 4-phenoxyphenyltin reagent. These methods offer high yields and functional group tolerance. The choice of catalyst, ligand, and base is crucial for optimizing the reaction.

Table 2: Common Palladium Catalysts for Cross-Coupling

| Catalyst | Ligand | Base |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃, K₃PO₄ |

| PdCl₂(dppf) | dppf | Cs₂CO₃ |

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. nih.govejcmpr.com This can be achieved through several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov One-pot synthesis or multicomponent reactions can improve atom economy. researchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. nih.govresearchgate.net For instance, exploring aqueous conditions for cross-coupling reactions.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste. nih.gov The use of highly efficient and recyclable catalysts is a key aspect.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

For example, a greener approach to the allylic halogenation could involve using a solid-supported NCS reagent for easier separation and recycling, and replacing chlorinated solvents with less toxic alternatives.

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. nih.gov Key parameters to consider include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. For allylic halogenation, controlling the temperature is crucial to prevent competing addition reactions.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. nih.gov For cross-coupling reactions, the polarity and coordinating ability of the solvent can impact the catalytic cycle.

Catalyst and Ligand: In cross-coupling reactions, the nature of the palladium catalyst and its associated ligands determines the efficiency and selectivity of the reaction. Screening a variety of catalysts and ligands is often necessary to identify the optimal combination.

Base: The strength and nature of the base used in cross-coupling reactions can influence the rate of transmetalation and reductive elimination steps.

Reactant Stoichiometry: Adjusting the molar ratio of the reactants can help to drive the reaction to completion and minimize the formation of byproducts.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and identify the optimal reaction conditions.

Scale-Up Considerations and Industrial Synthesis Prospects for this compound

Transitioning a synthetic route from the laboratory to an industrial scale presents several challenges:

Cost of Raw Materials: The economic viability of the synthesis depends on the cost and availability of the starting materials and reagents. google.com

Process Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the process, such as exothermic reactions or the handling of toxic or flammable substances.

Reaction Engineering: Optimizing mixing, heat transfer, and mass transfer is crucial for maintaining consistent product quality and yield on a large scale. The choice of reactor type (e.g., batch vs. continuous flow) can have a significant impact.

Purification: Developing an efficient and scalable purification method (e.g., crystallization, distillation, or chromatography) is essential for obtaining the product with the desired purity.

Waste Management: Implementing a strategy for the safe disposal or recycling of waste streams is a critical aspect of industrial synthesis.

The allylic halogenation route might be more attractive for industrial-scale synthesis due to its potentially lower cost and simpler reaction setup compared to cross-coupling methods, which often require expensive catalysts and ligands. However, the selectivity issues associated with allylic halogenation would need to be carefully addressed and controlled.

Elucidation of Reaction Mechanisms and Kinetics of 2 Chloro 3 4 Phenoxyphenyl 1 Propene Transformations

Mechanistic Pathways of Nucleophilic Substitution Reactions Involving the Allylic Chloride Moiety of 2-Chloro-3-(4-phenoxyphenyl)-1-propene

The allylic chloride group in this compound is a prime site for nucleophilic substitution reactions. These reactions can proceed through several mechanistic pathways, primarily the S(_N)1, S(_N)2, and their allylic counterparts, S(_N)1' and S(_N)2'. The operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

S(_N)1 and S(_N)1' Pathways: In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed via an S(_N)1 mechanism. ncert.nic.in This pathway involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized allylic carbocation. The positive charge in this intermediate is delocalized between the C1 and C3 carbons of the propene chain. This delocalization is further influenced by the electron-donating character of the para-substituted phenoxyphenyl group, which enhances the stability of the carbocation.

The subsequent attack of the nucleophile can occur at either of these electrophilic centers. Attack at the C1 carbon (the original site of the chlorine atom) results in the direct substitution product (S(_N)1), while attack at the C3 carbon leads to the rearranged, or allylic, substitution product (S(_N)1'). The ratio of these products is dependent on the relative steric hindrance and the distribution of positive charge at the two sites.

S(_N)2 and S(_N)2' Pathways: With a strong nucleophile, particularly in a polar aprotic solvent, a bimolecular substitution (S(_N)2) is favored. ncert.nic.in In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. For allylic systems, this attack can also occur at the γ-carbon (C3) in a concerted fashion, leading to an allylic rearrangement, a pathway known as the S(_N)2' mechanism. The transition state for the S(_N)2 reaction is stabilized by the overlap of the p-orbitals of the adjacent double bond, which lowers the activation energy compared to a saturated secondary alkyl halide.

The choice between the S(_N)2 and S(_N)2' pathways is influenced by factors such as the steric bulk of the nucleophile and the substitution pattern of the substrate. A bulky nucleophile may favor attack at the less sterically hindered γ-carbon.

A summary of expected products from the reaction of this compound with various nucleophiles is presented below, highlighting the potential for both direct and rearranged products.

| Nucleophile | Expected Major Product(s) | Plausible Mechanism(s) |

| H₂O (solvolysis) | 2-(4-phenoxyphenyl)prop-2-en-1-ol and 1-(4-phenoxyphenyl)prop-2-en-1-ol | S(_N)1 / S(_N)1' |

| CN⁻ | 3-cyano-2-(4-phenoxyphenyl)-1-propene and 1-cyano-3-(4-phenoxyphenyl)-1-propene | S(_N)2 / S(_N)2' |

| RO⁻ (strong base) | 2-alkoxy-3-(4-phenoxyphenyl)-1-propene and 1-alkoxy-3-(4-phenoxyphenyl)-1-propene | S(_N)2 / S(_N)2' / E2 |

| R₂NH | 2-(dialkylamino)-3-(4-phenoxyphenyl)-1-propene and 1-(dialkylamino)-3-(4-phenoxyphenyl)-1-propene | S(_N)2 / S(_N)2' |

Investigation of Electrophilic and Radical Addition Reactions Across the Propene Double Bond of this compound

The carbon-carbon double bond in this compound is susceptible to both electrophilic and radical addition reactions.

Electrophilic Addition: The addition of electrophiles, such as hydrogen halides (HX), proceeds through the formation of a carbocation intermediate. According to Markovnikov's rule, the electrophile (typically H⁺) will add to the carbon atom of the double bond that is less substituted, leading to the formation of the more stable carbocation. In the case of this compound, the addition of H⁺ to the C1 carbon would generate a secondary carbocation at C2, which is adjacent to the chlorine atom and the phenoxyphenyl-substituted methylene (B1212753) group. The stability of this carbocation will dictate the regiochemical outcome of the reaction. The electron-withdrawing inductive effect of the chlorine atom would destabilize a carbocation at C2, while the phenoxyphenyl group can offer resonance stabilization.

Radical Addition: In the presence of radical initiators, such as peroxides, the addition of HBr proceeds via a radical mechanism. This pathway exhibits anti-Markovnikov regioselectivity. researchgate.net The bromine radical adds to the less substituted carbon (C1) to generate a more stable secondary radical at C2. This intermediate then abstracts a hydrogen atom from HBr to yield the final product. The regioselectivity in radical additions is primarily governed by the stability of the radical intermediate. researchgate.net

Exploration of Reactions Involving the Phenoxyphenyl Group

The phenoxyphenyl group in the molecule is generally less reactive than the allylic chloride and the propene double bond under typical substitution and addition conditions. The ether linkage is quite stable and requires harsh conditions, such as strong acids (HBr or HI), for cleavage. libretexts.org Such a reaction would proceed via protonation of the ether oxygen followed by nucleophilic attack of the halide ion.

The two aromatic rings of the phenoxyphenyl moiety can, however, undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The phenoxy group is an activating, ortho-, para-directing substituent on one phenyl ring, while the entire substituted propyl chain acts as a deactivating group on the other phenyl ring, likely directing incoming electrophiles to the meta position. The specific site of substitution would depend on the reaction conditions and the nature of the electrophile.

Kinetic Studies of Key Synthetic and Derivatization Reactions of this compound

Nucleophilic Substitution Kinetics:

S(_N)1 Reactions: The rate of S(_N)1 solvolysis would be expected to follow first-order kinetics, with the rate law being: Rate = k[this compound]. The rate would be highly dependent on the ionizing power of the solvent. ncert.nic.in Polar protic solvents would significantly accelerate the reaction by stabilizing the forming carbocation and the departing chloride ion.

S(_N)2 Reactions: The rate of S(_N)2 reactions would follow second-order kinetics: Rate = k[this compound][Nucleophile]. The reaction rate would be sensitive to the concentration and strength of the nucleophile, as well as the steric hindrance at the electrophilic carbon.

Below is a hypothetical table illustrating the expected relative rates of reaction with a given nucleophile in different solvents, based on general principles of substitution kinetics.

| Solvent | Dielectric Constant (ε) | Expected Relative Rate for S(_N)1 | Expected Relative Rate for S(_N)2 (with anionic nucleophile) |

| Water | 80.1 | Very Fast | Slow (due to solvation of nucleophile) |

| Methanol | 32.7 | Fast | Moderate |

| Acetone | 20.7 | Slow | Fast |

| Dimethylformamide (DMF) | 36.7 | Moderate | Very Fast |

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

The stereochemistry of reactions involving this compound is a critical aspect, particularly if the starting material is chiral or if new stereocenters are formed during the reaction.

Nucleophilic Substitution: In an S(_N)2 reaction, if the attack occurs at the chiral C2 center, it would proceed with a complete inversion of stereochemistry. An S(_N)1 reaction, proceeding through a planar carbocation intermediate, would lead to a racemic mixture of products if C2 is the only stereocenter. If the nucleophilic attack occurs at the C3 position (S(_N)1' or S(_N)2'), the stereochemical outcome at the newly formed stereocenter would depend on the geometry of the allylic intermediate and the direction of nucleophilic attack.

Electrophilic Addition: The addition of an electrophile across the double bond can create one or two new stereocenters. The stereochemical outcome (syn- or anti-addition) depends on the specific mechanism of the addition reaction. For example, the halogenation of an alkene typically proceeds via an anti-addition pathway.

Diastereoselectivity: The presence of the existing phenoxyphenyl group can influence the diastereoselectivity of reactions at the double bond or the allylic position. The bulky substituent may direct the incoming reagent to the less hindered face of the molecule, leading to the preferential formation of one diastereomer over another.

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of 2 Chloro 3 4 Phenoxyphenyl 1 Propene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Stereochemistry and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, would be a primary tool for the structural elucidation of 2-Chloro-3-(4-phenoxyphenyl)-1-propene.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each non-equivalent proton in the molecule. The vinylic protons of the propene group would appear as characteristic signals in the olefinic region of the spectrum. The splitting patterns of these signals would be crucial in determining the stereochemistry around the double bond. The methylene (B1212753) protons adjacent to the phenoxy-substituted phenyl ring would likely appear as a singlet or a multiplet, depending on their magnetic environment. The aromatic protons of the two phenyl rings would exhibit complex splitting patterns in the aromatic region of the spectrum. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. Distinct signals would be expected for the carbons of the propene unit, the two phenyl rings, and the carbon atom bonded to the chlorine atom. The chemical shifts of the olefinic carbons would confirm the presence of the double bond, while the chemical shifts in the aromatic region would correspond to the carbons of the phenyl and phenoxy groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, would be employed to identify the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions would include: C-H stretching vibrations for the aromatic and vinylic protons, C=C stretching of the alkene and aromatic rings, C-O-C stretching of the ether linkage, and the C-Cl stretching vibration. The positions of these bands would provide strong evidence for the presence of these functional groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The C=C double bond of the propene moiety and the symmetric breathing modes of the aromatic rings are expected to give rise to strong Raman signals. The C-Cl bond would also have a characteristic Raman shift.

The combination of FT-IR and Raman data would allow for a comprehensive analysis of the vibrational modes of the molecule, confirming the presence of the key functional groups and providing insights into the molecular symmetry.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be a critical technique for determining the precise molecular weight and elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. Key fragmentation pathways could include the loss of a chlorine atom, cleavage of the ether bond, and fragmentation of the propene chain. The analysis of these fragment ions would help to piece together the molecular structure and confirm the connectivity of the different parts of the molecule. The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, would confirm the presence of a single chlorine atom.

X-ray Crystallography for Solid-State Structural Analysis of Crystalline Forms of this compound

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

The resulting crystal structure would unambiguously confirm the molecular connectivity and provide detailed insights into the conformation of the molecule in the solid state. It would reveal the planarity of the phenyl rings and the geometry around the C=C double bond. Furthermore, the analysis of the crystal packing would provide information about intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the solid-state architecture.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The parent molecule, this compound, is not chiral. However, if chiral derivatives of this compound were to be synthesized, for instance, through reactions that introduce a chiral center, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-racemic mixture of a chiral derivative would exhibit a characteristic CD spectrum. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the CD spectrum of a sample to that of the pure enantiomer, the enantiomeric purity could be accurately determined. This technique would be crucial in the context of asymmetric synthesis or chiral resolution of any chiral derivatives of this compound.

Computational Chemistry and Theoretical Studies of 2 Chloro 3 4 Phenoxyphenyl 1 Propene

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For a compound like 2-Chloro-3-(4-phenoxyphenyl)-1-propene, these calculations would reveal the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

Mulliken charge distribution analysis, a method used in computational chemistry, could further elucidate the roles of specific atoms, particularly the electron-donating or accepting groups, in potential intermolecular interactions. researchgate.net For instance, in a related fluorinated pyrimidine (B1678525) derivative, the Mulliken charges indicated that the fluorine atom actively participates in intermolecular interactions, while the chlorine atom does not. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method for predicting the three-dimensional structure and spectroscopic properties of molecules. nih.gov By employing a functional like B3LYP with a suitable basis set (e.g., 6-311G), the optimized molecular geometry of this compound could be determined. researchgate.net This optimized structure serves as the basis for predicting various spectroscopic data.

Theoretical vibrational frequencies in the infrared (IR) spectrum can be calculated and compared with experimental data to confirm the molecular structure and identify characteristic functional groups. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the compound. scielo.br

Table 1: Representative Theoretical Spectroscopic Data Calculation Methods

| Spectroscopic Data | Computational Method | Basis Set Example |

|---|---|---|

| Vibrational Frequencies (IR) | DFT (B3LYP) | 6-311+G(d,p) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.gov An MD simulation of this compound would track the atomic movements, revealing the preferred conformations of the molecule and the nature of its interactions with surrounding molecules or a solvent. These simulations are particularly useful for understanding how the molecule behaves in a condensed phase.

In studies of similar compounds, MD simulations have been used to investigate the binding of molecules to biological targets, such as enzymes. nih.gov For this compound, MD could be used to explore its potential interactions with biomacromolecules.

Reaction Pathway Energetics and Transition State Analysis for Key Transformations of this compound

Computational methods are invaluable for studying the mechanisms of chemical reactions. For key transformations involving this compound, such as nucleophilic substitution at the allylic chloride position, computational analysis could map the entire reaction pathway. This involves calculating the energies of reactants, products, intermediates, and transition states.

For example, in the study of the oxidative decomposition of 1,3-dichloropropene, quantum chemical molecular dynamics simulations were used to identify the dominant reaction initiation pathways and the subsequent steps leading to the formation of major products. nih.gov A similar approach for this compound could predict its reactivity and decomposition products under various conditions.

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Behavior of this compound Analogs

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. By calculating a set of molecular descriptors for analogs of this compound, a predictive model could be developed. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric, or thermodynamic.

Such models allow for the prediction of the reactivity of new, unsynthesized analogs, guiding the design of molecules with desired chemical properties.

Prediction of Advanced Spectroscopic Parameters via Computational Methods

Beyond basic IR and NMR spectra, computational methods can predict more advanced spectroscopic parameters. nsf.gov This includes properties like chiroptical spectra (e.g., Vibrational Circular Dichroism) if the molecule is chiral, or the components of the polarizability and hyperpolarizability tensors, which are relevant for non-linear optical properties. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester |

| 1,3-dichloropropene |

Chemical Reactivity and Derivatization of 2 Chloro 3 4 Phenoxyphenyl 1 Propene

Exploration of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Vinylic and Aryl Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comresearchgate.net The presence of both a vinylic chloride and aryl C-H and C-O bonds in 2-Chloro-3-(4-phenoxyphenyl)-1-propene suggests multiple sites for such transformations.

The vinylic chloride is a primary site for cross-coupling. Reactions like the Suzuki, Heck, and Sonogashira couplings, which are well-established for vinyl halides, can be employed to introduce new substituents at the C2 position. harvard.eduorganic-chemistry.orglibretexts.org

Suzuki Reaction : Coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can form a new C-C bond, replacing the chlorine atom. harvard.eduorganic-chemistry.orgrsc.org This would yield a 2-aryl- or 2-vinyl-3-(4-phenoxyphenyl)-1-propene derivative. The choice of palladium catalyst and ligands, such as bulky, electron-rich phosphines, is crucial for achieving high efficiency, especially with less reactive chlorides. organic-chemistry.org

Heck Reaction : This reaction couples the vinylic chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgdiva-portal.org This would result in the formation of a substituted diene system. The reaction typically exhibits high stereoselectivity. organic-chemistry.org

Sonogashira Coupling : The reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would install an alkyne group at the vinylic position, producing a conjugated enyne. nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org These reactions are often carried out under mild, room temperature conditions. wikipedia.org

While the C-Cl bond is the most reactive site for these couplings, the C-O ether bond and the C-H bonds of the phenoxyphenyl group could potentially be activated for cross-coupling under more forcing conditions or with specialized catalyst systems designed for C-O or C-H activation. nih.gov

| Reaction Type | Coupling Partner | Potential Product Structure | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | 2-Aryl-3-(4-phenoxyphenyl)-1-propene | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck | R-CH=CH₂ | Substituted 1,3-diene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Sonogashira | R-C≡CH | 2-Alkynyl-3-(4-phenoxyphenyl)-1-propene | Pd(PPh₃)₂Cl₂, CuI, Amine Base |

Hydrogenation and Halogenation Reactions of the Alkene Moiety

The alkene double bond is susceptible to addition reactions, including hydrogenation and halogenation.

Hydrogenation : Catalytic hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel would reduce the propene to a propane (B168953) derivative. Depending on the catalyst and reaction conditions (e.g., hydrogen pressure, temperature), the vinylic chloride may also be susceptible to hydrogenolysis (cleavage of the C-Cl bond). Milder conditions could potentially allow for the selective reduction of the double bond while preserving the chloro substituent.

Halogenation : The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would proceed via an electrophilic addition mechanism. This would result in a dihalogenated propane derivative. The regiochemistry and stereochemistry of the addition would be influenced by the electronic effects and steric hindrance of the existing substituents. For example, bromination of similar phenol (B47542) derivatives is a known process. google.comgoogle.com

| Reaction Type | Reagent | Potential Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 1-Chloro-2-(4-phenoxyphenylmethyl)propane | Potential for dehalogenation under harsh conditions. |

| Halogenation (Bromination) | Br₂ | 1,2-Dibromo-2-chloro-3-(4-phenoxyphenyl)propane | Electrophilic addition to the double bond. |

Functionalization of the Phenoxyphenyl Group via Electrophilic Aromatic Substitution

The phenoxyphenyl group contains two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The ether linkage (-O-) is a strongly activating, ortho-, para-directing group. ucalgary.caorganicmystery.com This means that substitution will be directed to the positions ortho and para to the oxygen atom.

The terminal phenyl ring, being part of a phenoxy group, is highly activated towards electrophiles. The para position is occupied, so substitution is expected to occur primarily at the ortho positions. The second aromatic ring, which is directly attached to the propenyl chain, is less activated. Therefore, electrophilic attack is most likely to occur on the terminal phenoxy ring. Common EAS reactions include:

Nitration : Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group, likely at the ortho positions of the terminal phenyl ring.

Friedel-Crafts Acylation : Reaction with an acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce an acyl group (-COR).

Halogenation : Reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst can introduce a halogen atom onto the activated ring. nih.gov

| Reaction Type | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-3-(2-nitro-4-phenoxyphenyl)-1-propene |

| Acylation | CH₃COCl, AlCl₃ | 2-Chloro-3-(2-acetyl-4-phenoxyphenyl)-1-propene |

| Bromination | Br₂, FeBr₃ | 2-Chloro-3-(2-bromo-4-phenoxyphenyl)-1-propene |

Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold

The reactive handles on this molecule make it a valuable precursor for synthesizing various heterocyclic compounds. researchgate.netamazonaws.com For instance, the allyl moiety can be utilized in cyclization reactions.

One prominent possibility is the synthesis of indole (B1671886) derivatives. organic-chemistry.orgyoutube.com The Fischer indole synthesis, for example, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. youtube.com While not a direct application, derivatives of the title compound could be transformed into suitable precursors. A more direct approach could involve an intramolecular Heck reaction if an amine functionality is introduced onto the phenoxy ring, leading to the formation of a dihydroquinoline or related system. Another strategy could involve converting the allyl group into a different functional group that can then participate in a ring-forming reaction with a substituent on the aromatic ring. ekb.eg

Organometallic Chemistry of this compound

The vinylic chloride functionality allows for the formation of organometallic reagents. Although vinylic chlorides are generally less reactive than the corresponding bromides or iodides, the formation of a Grignard reagent is feasible. google.combyjus.com

Reacting this compound with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) could yield the corresponding vinylic Grignard reagent: (2-(4-phenoxyphenyl)-1-propen-2-yl)magnesium chloride. google.comacs.org This organometallic species would be a potent nucleophile, capable of reacting with a wide range of electrophiles (e.g., aldehydes, ketones, esters, CO₂) to create more complex molecules with new carbon-carbon bonds. Similarly, reaction with lithium metal could potentially form an organolithium reagent.

Polymerization Potential of this compound as a Monomer

The presence of a vinyl group (-C=CH₂) suggests that this compound could serve as a monomer in addition polymerization reactions. youtube.com Vinyl-type polymerizations of substituted alkenes, such as norbornene derivatives, are often catalyzed by transition metal complexes, particularly those based on palladium. rsc.orgresearchgate.net

A potential polymerization of this monomer could proceed via a vinyl addition mechanism, catalyzed by a suitable palladium complex. dicp.ac.cn The resulting polymer would feature a poly(ethylene) backbone with pendant chloro and 4-phenoxyphenylmethyl side chains. The bulky nature of the phenoxyphenyl group would likely impart specific properties to the polymer, such as increased rigidity, a high glass transition temperature, and altered solubility. However, this same steric bulk could also present a challenge to the polymerization process, potentially leading to lower molecular weights or requiring specialized, highly active catalysts. mdpi.com

Applications of 2 Chloro 3 4 Phenoxyphenyl 1 Propene and Its Derivatives in Advanced Materials and Catalysis

Development of Novel Polymeric Materials Incorporating the 2-Chloro-3-(4-phenoxyphenyl)-1-propene Unit

The presence of a polymerizable alkene group and a reactive chlorine atom makes this compound a compelling monomer for the synthesis of advanced polymeric materials. The phenoxyphenyl group imparts desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics to the resulting polymers.

Researchers can employ various polymerization techniques to incorporate this unit into polymer chains. For instance, the vinyl group can participate in addition polymerization reactions, often initiated by radical, cationic, or anionic initiators. The resulting polymers would feature the bulky and rigid phenoxyphenyl side group, which can significantly influence the material's physical and mechanical properties.

Furthermore, the reactive chloro group offers a site for post-polymerization modification. This allows for the introduction of other functional groups onto the polymer backbone, enabling the fine-tuning of the material's properties for specific applications. For example, substitution of the chlorine atom could be used to introduce cross-linking agents, enhance solubility, or attach other active moieties.

Use as a Building Block in the Synthesis of Functionalized Organic Molecules for Diverse Non-Biological Applications

In the realm of organic synthesis, this compound serves as a versatile organic building block. sigmaaldrich.com Its utility stems from the presence of multiple reactive sites that can be selectively targeted to construct more complex molecular architectures. sigmaaldrich.com

The allylic chloride functionality is particularly noteworthy. It is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. For instance, reaction with amines, thiols, or alkoxides can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. These reactions are fundamental in the construction of molecules for various material science applications.

The double bond in the propene chain offers another reaction site for transformations such as hydrogenation, halogenation, or epoxidation. These modifications can lead to a diverse range of saturated and functionalized derivatives. Additionally, the aromatic phenoxyphenyl group can undergo electrophilic substitution reactions, further expanding the synthetic possibilities.

Exploration as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The molecular structure of this compound makes it an attractive precursor for the synthesis of ligands used in both homogeneous and heterogeneous catalysis. nih.govnih.gov Ligands play a crucial role in catalysis by coordinating to a central metal atom and modulating its electronic and steric properties, thereby influencing the catalyst's activity, selectivity, and stability.

By modifying the reactive sites of this compound, a variety of chelating ligands can be synthesized. For example, the substitution of the chloro group with a phosphine (B1218219) or amine functionality can yield ligands capable of coordinating with transition metals like palladium, rhodium, or gold. The phenoxyphenyl group can also be functionalized to create multidentate ligands that bind to the metal center through multiple points of attachment, often leading to more stable and effective catalysts.

These custom-designed ligands can be utilized in homogeneous catalysis, where the catalyst is in the same phase as the reactants. Alternatively, they can be anchored to a solid support, such as silica (B1680970) or a polymer resin, to create heterogeneous catalysts. nih.gov Heterogeneous catalysts are particularly advantageous for industrial processes as they can be easily separated from the reaction mixture and recycled.

Potential in Optical, Electronic, and Supramolecular Materials

The phenoxyphenyl moiety in this compound is a key determinant of its potential in the development of advanced optical, electronic, and supramolecular materials. This group is known to be a component in some liquid crystalline materials and high-performance polymers due to its rigidity and polarizability.

The incorporation of this unit into larger molecular structures or polymers can lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence. The extended π-system of the phenoxyphenyl group can be further modified to tune the absorption and emission characteristics of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) or sensors.

In the field of supramolecular chemistry, the phenoxyphenyl group can participate in non-covalent interactions, such as π-π stacking and C-H···π interactions. nih.govresearchgate.net These weak interactions are fundamental in the self-assembly of molecules into well-defined, higher-order structures. researchgate.net By designing molecules that incorporate the this compound unit, it is possible to create complex supramolecular architectures with potential applications in areas like molecular recognition and host-guest chemistry.

Role as a Chemical Intermediate for Fine Chemicals and Specialty Products

As a functionalized organic molecule, this compound serves as a valuable chemical intermediate in the synthesis of fine chemicals and specialty products. europa.eu Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals, which are formulated products sold on the basis of their performance in a specific application. europa.eu

The reactivity of the allylic chloride and the double bond, combined with the stability of the phenoxyphenyl group, allows for the transformation of this compound into a variety of more complex molecules. These transformations can include the introduction of new functional groups, the extension of the carbon skeleton, and the formation of heterocyclic systems.

Future Research Directions and Unexplored Avenues for 2 Chloro 3 4 Phenoxyphenyl 1 Propene Chemistry

Sustainable and Environmentally Benign Synthesis Approaches

The traditional synthesis of allylic chlorides often involves high temperatures and the use of hazardous reagents, leading to significant environmental concerns and by-product formation. taylorandfrancis.comgoogle.com Future research must prioritize the development of sustainable and environmentally benign methods for synthesizing 2-Chloro-3-(4-phenoxyphenyl)-1-propene.

Key research objectives in this area include:

Bio-based Feedstocks: Investigating the use of renewable starting materials derived from biomass to construct the phenoxyphenyl backbone, reducing reliance on petrochemical sources. taylorandfrancis.com

Green Solvents and Catalysts: Exploring reactions in eco-friendly solvents like water, supercritical fluids, or deep eutectic solvents. nih.gov The development of reusable, non-toxic catalysts, such as supported metal nanoparticles or organocatalysts, would significantly improve the process's green profile.

Process Intensification: Employing technologies like flow chemistry and microwave-assisted synthesis to reduce reaction times, improve energy efficiency, and minimize waste generation. patsnap.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, avoiding the formation of wasteful by-products. Phase-transfer catalysis, for instance, has shown promise in minimizing hydrolysis by-products in similar allylation reactions. mdpi.com

A comparative analysis of potential green synthesis routes is presented below.

| Synthesis Metric | Conventional Method | Photocatalysis | Flow Chemistry |

| Starting Materials | Propylene, Chlorine, Phenoxyphenol | Bio-derived precursors, mild chlorinating agent | Optimized conventional or bio-based reagents |

| Energy Input | High (Thermal Chlorination) | Low (Visible Light) | Moderate, but efficient |

| Solvent Use | Often chlorinated solvents | Greener solvents (e.g., Me-THF) | Reduced solvent volume |

| By-product Generation | High (e.g., Dichloropropanes) | Low, high selectivity | Minimized, rapid separation |

| Overall Sustainability | Low | High | High |

Advanced Catalyst Design for Highly Selective Transformations

The reactivity of this compound is dominated by its allylic chloride functionality, making it a prime candidate for a wide range of catalytic transformations. Designing advanced catalysts to control the selectivity of these reactions is a crucial future direction.

Cross-Coupling Reactions: Developing novel palladium, nickel, or copper-based catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the allylic position. acs.org The focus should be on creating ligand systems that can precisely control regioselectivity, preventing unwanted isomerization and promoting the formation of the desired constitutional isomer.

Asymmetric Allylic Alkylation (AAA): Designing chiral catalyst systems, particularly those based on iridium or palladium, to perform enantioselective substitutions of the chloride. nih.govnih.govacs.org This would provide access to valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.

C-H Functionalization: Exploring catalysts that can selectively activate and functionalize the C-H bonds on the aromatic rings of the phenoxyphenyl group. This would enable late-stage modification of the molecule, providing rapid access to a library of derivatives with diverse properties.

Photoredox Catalysis: Utilizing visible-light-induced catalysis to enable novel transformations that are inaccessible through traditional thermal methods. nih.gov This could include radical-based reactions that proceed under exceptionally mild conditions.

| Catalyst System | Target Transformation | Key Challenge | Potential Ligand Class |

| Palladium(0)/Chiral Phosphine (B1218219) | Asymmetric Allylic Amination | Suppressing racemization | PHOX, Trost Ligands acs.org |

| Iridium(I)/Chiral Diene | Enantioselective C-C Coupling | Controlling regioselectivity | Phosphoramidites |

| Nickel(II)/Photoredox | Radical Cross-Coupling | Managing radical side-reactions | Bipyridine derivatives |

| Rhodium(III) | Directed C-H Activation | Achieving positional selectivity | Cp* (Pentamethylcyclopentadienyl) |

Integration into Complex Molecular Architectures and Nanomaterials

The bifunctional nature of this compound makes it an excellent building block for constructing larger, more complex systems.

Polymer Synthesis: Using the molecule as a monomer in polymerization reactions. The vinyl group can participate in addition polymerization, while the chloride can be used for post-polymerization modification, leading to functional polymers with tailored properties such as thermal stability or refractive index, conferred by the bulky phenoxyphenyl side chains.

Natural Product Synthesis: Incorporating the molecule into the synthesis of complex natural products. The phenoxyphenyl ether linkage is a structural motif found in some natural products, and the allylic handle provides a versatile point for further elaboration.

Nanomaterial Functionalization: Covalently attaching this compound to the surface of nanomaterials like graphene, carbon nanotubes, or metal nanoparticles. mdpi.com This surface modification could be used to tune the solubility, processability, and electronic properties of the nanomaterials or to create hybrid materials with novel functions. researchgate.net For example, its integration into Metal-Organic Frameworks (MOFs) could introduce new functionalities within the porous structure. mdpi.com

Theoretical Prediction of Novel Reactivity and Unforeseen Applications

Computational chemistry offers a powerful tool for predicting the behavior of this compound and guiding experimental work. ucsf.eduaps.org

Reaction Mechanism Studies: Using Density Functional Theory (DFT) to elucidate the mechanisms of known and potential reactions. umd.edurasayanjournal.co.in This can help in optimizing reaction conditions and in the rational design of catalysts with enhanced activity and selectivity.

Predicting Reactivity: Calculating molecular properties such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies to predict the most likely sites of reaction under different conditions (nucleophilic, electrophilic, radical). rasayanjournal.co.in This could uncover novel, counterintuitive reactivity patterns.

Virtual Screening: Simulating the docking of derivatives of this compound with biological targets, such as enzymes or receptors. This in silico screening could identify potential applications in medicinal chemistry or agrochemistry, guiding the synthesis of new candidate molecules.

Materials Property Prediction: Modeling the properties of polymers or other materials derived from this compound to predict their mechanical, thermal, and electronic characteristics, accelerating the discovery of new high-performance materials.

Exploration of Stereoselective Syntheses and Chiral Applications

The creation of stereocenters with high fidelity is a cornerstone of modern organic synthesis. This compound is an ideal substrate for exploring stereoselective reactions.

Asymmetric Synthesis: As mentioned, developing catalytic asymmetric methods to replace the chlorine atom is a high-priority goal. organic-chemistry.org This would yield enantiomerically enriched allylic amines, ethers, and carbon-substituted products, which are valuable intermediates. nih.govacs.org

Diastereoselective Reactions: Investigating diastereoselective reactions of the alkene moiety, such as asymmetric dihydroxylation or epoxidation. If the molecule is first converted into a chiral, non-racemic derivative via allylic substitution, the existing stereocenter could direct the stereochemical outcome of subsequent reactions on the double bond.

Chiral Applications: Exploring the use of enantiomerically pure derivatives of this compound in applications where chirality is critical. musechem.comnih.gov This includes their potential use as chiral ligands for asymmetric catalysis, chiral stationary phases in chromatography, or as active ingredients in pharmaceuticals where a single enantiomer provides the therapeutic effect. chiraltech.comuff.br The distinct biological activities of different enantiomers are well-documented, making this a promising field of inquiry. nih.gov

Conclusion

Summary of Key Academic Research Findings and Contributions

Direct and detailed academic research focusing exclusively on the synthesis, characterization, and application of 2-Chloro-3-(4-phenoxyphenyl)-1-propene is limited in publicly accessible scientific literature. Its primary documented role is that of a chemical intermediate, available commercially for use in further synthetic applications. bldpharm.com

However, the broader class of molecules to which it belongs—substituted 2-chloro-propenes and compounds containing the phenoxyphenyl group—has been the subject of scientific investigation. Research on structurally similar compounds, such as chalcones with a phenoxyphenyl group, has been conducted to explore their molecular structure and potential as antibacterial, antifungal, and anti-inflammatory agents. nih.gov Similarly, other halogenated propene derivatives have been synthesized and evaluated for biological activities, including insecticidal and fungicidal properties. researchgate.net These studies suggest that the combination of a halogenated alkene and complex aromatic systems is a recurring motif in the development of biologically active molecules.

Broader Implications of Research on this compound

The primary implication of this compound's existence is its utility as a synthetic building block. The structure contains several reactive sites: the double bond and the chlorine atom on the propene chain are susceptible to a variety of chemical transformations, including addition and substitution reactions. This allows for the incorporation of the 4-phenoxyphenyl-2-propenyl scaffold into larger, more complex molecules.

The 4-phenoxyphenyl group itself is a significant pharmacophore found in numerous compounds with diverse biological activities. Therefore, the ability to use this compound to introduce this moiety into new molecular frameworks is of considerable interest. Research into related compounds indicates that this structural class is a target for the synthesis of novel therapeutic agents. For instance, studies on various 3-chloro-azetidin-2-one derivatives, which also feature a reactive chlorine, have shown antiproliferative activity against human breast cancer cell lines, highlighting the potential of such chlorinated intermediates in medicinal chemistry. nih.gov

Concluding Remarks on the Future of Research in this Chemical Area

The future of research concerning this compound could advance in several promising directions. A foundational step would be the full spectroscopic and crystallographic characterization of the compound to provide a comprehensive public record of its physical and chemical properties.

Subsequent research could focus on exploring its synthetic utility. A systematic investigation of its reactivity would enable chemists to develop efficient protocols for creating a library of derivatives. These new compounds, bearing the core 4-phenoxyphenyl structure, could then be screened for a wide range of biological activities. Given the documented antibacterial and anticancer potential of structurally related molecules, such screening programs could identify new lead compounds for drug discovery. nih.govmdpi.comnih.gov In essence, while this compound is currently a relatively unstudied intermediate, it holds potential as a valuable tool for the creation of novel and potentially bioactive chemical entities.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-3-(4-phenoxyphenyl)-1-propene, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-phenoxybenzyl chloride with allyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions to facilitate the elimination of HCl and form the propene backbone . Optimizing yield requires precise control of stoichiometry (1:1 molar ratio of reactants), solvent selection (polar aprotic solvents like DMF enhance reactivity), and reaction duration (typically 6–12 hours under reflux). Post-reaction purification via column chromatography or distillation is critical to isolate the product with >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying chemical shifts for the chloro group (δ ~4.5–5.5 ppm for vinylic protons) and aromatic protons (δ ~6.8–7.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 258.04 (C₁₅H₁₁ClO) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~610 cm⁻¹ (C-Cl stretch) and ~1640 cm⁻¹ (C=C stretch) confirm functional groups .

Q. What are the common chemical transformations of this compound, and what are the typical products?

- Substitution Reactions : The chloro group reacts with nucleophiles (e.g., hydroxide) to form alcohols (e.g., 2-Hydroxy-3-(4-phenoxyphenyl)-1-propene) .

- Addition Reactions : Electrophiles like Br₂ add to the double bond, yielding 1,2-dibromo derivatives .

- Oxidation : Ozonolysis cleaves the propene chain to produce aldehydes or ketones .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model transition states and activation energies. For example, the electron-withdrawing phenoxyphenyl group increases the electrophilicity of the adjacent carbon, favoring SN2 mechanisms. Solvent effects (e.g., dielectric constant of DMF) can be simulated using polarizable continuum models (PCM) to predict reaction rates .

Q. What strategies resolve contradictions in catalytic efficiency data for cross-coupling reactions involving this compound?

Discrepancies in catalytic performance (e.g., Pd vs. Cu catalysts) may arise from ligand steric effects or solvent polarity. Systematic studies using Design of Experiments (DoE) can isolate variables:

Q. How does the electronic nature of the phenoxyphenyl group influence regioselectivity in electrophilic additions?

The phenoxy group’s electron-donating resonance effect directs electrophiles to the β-position of the propene chain. For example, bromination favors 1,2-addition due to stabilization of the carbocation intermediate at the β-carbon. X-ray crystallography (e.g., C=Br bond length analysis) and Hammett substituent constants (σ⁺) quantify this effect .

Methodological Notes

- Data Contradiction Analysis : When conflicting biological activity data arise (e.g., cytotoxicity vs. anticancer effects), use orthogonal assays (MTT, caspase-3 activation) and validate via siRNA knockdown of putative molecular targets .

- Synthetic Optimization : Continuous-flow reactors improve scalability by enhancing heat transfer and reducing side reactions (e.g., polymerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.